2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound’s structure includes a cyclohexyl ring, a pyrimidinyl group, and a sulfonamide moiety, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the pyrimidinyl group, and the attachment of the sulfonamide moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other sulfonamides, pyrimidinyl derivatives, and cyclohexyl-containing molecules. Examples include:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Pyrimidine: A basic pyrimidinyl compound with various biological activities.
Cyclohexylamine: A cyclohexyl-containing amine with industrial applications.
Uniqueness
The uniqueness of 2-(N-methylmethanesulfonamido)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-18(23(2,20)21)10-13(19)17-11-4-6-12(7-5-11)22-14-15-8-3-9-16-14/h3,8-9,11-12H,4-7,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYHWMLLUJCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCC(CC1)OC2=NC=CC=N2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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